Product packaging for 1,1'-Biadamantane(Cat. No.:CAS No. 3732-31-8)

1,1'-Biadamantane

Cat. No.: B1295352
CAS No.: 3732-31-8
M. Wt: 270.5 g/mol
InChI Key: MPXKIFWZOQVOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Adamantane (B196018)

Adamantane (C₁₀H₁₆) is the simplest member of the diamondoid family, a class of organic molecules with a carbon framework that mimics the crystal lattice of a diamond. wikipedia.orgosti.gov The existence of this unique, cage-like hydrocarbon was first proposed in 1924 by H. Decker, who named it "decaterpene". chemistrylearner.com However, it wasn't until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. chemistrylearner.comworldscientific.com The first successful, albeit impractical, laboratory synthesis was achieved by Vladimir Prelog in 1941. wikipedia.orgchemistrylearner.com A more efficient synthesis method was later discovered by Paul von Ragué Schleyer in 1957, which made adamantane and its derivatives more accessible for research. chemistrylearner.compublish.csiro.au

The significance of adamantane lies in its exceptional properties, which stem from its rigid and virtually strain-free structure. wikipedia.orgworldscientific.com It exhibits high thermal stability, a high melting point for a hydrocarbon of its molecular weight, and is highly lipophilic. wikipedia.orgchemicalbook.com These characteristics have led to the widespread use of adamantane derivatives in various fields, including medicinal chemistry, where they serve as components in drugs for treating viral infections like influenza, as well as neurodegenerative diseases. wikipedia.orgpublish.csiro.aupublish.csiro.au In materials science, adamantane-based polymers are valued for their thermal stability and mechanical properties. bris.ac.uk

Definition and Classification of Diamondoids

Diamondoids are a class of polycyclic, saturated hydrocarbons whose carbon skeletons are superimposable on the diamond crystal lattice. bris.ac.ukwiley-vch.de They are often described as hydrogen-terminated, nanometer-sized diamonds. wiley-vch.de The smallest and most fundamental diamondoid is adamantane. wiley-vch.de

Diamondoids are broadly classified into two main categories:

Lower Diamondoids: This group includes adamantane (C₁₀H₁₆), diamantane (C₁₄H₂₀), and triamantane (B83405) (C₁₈H₂₄). wiley-vch.deresearchgate.net A key characteristic of lower diamondoids is that each has only one possible structural isomer. oxinst.com

Higher Diamondoids: These are diamondoids composed of four or more adamantane cages. seg.org Unlike the lower diamondoids, higher diamondoids can exist in multiple structural forms or isomers. wiley-vch.deresearchgate.netseg.org For example, tetramantane has three structural isomers. oxinst.com

The general chemical formula for many diamondoids is C₄ₙ₊₆H₄ₙ₊₁₂. ijnnonline.net As the number of adamantane units increases, the molecules become larger and more complex, bridging the gap between simple hydrocarbons and bulk diamond. bris.ac.ukwiley-vch.de

Unique Structural Features and Rigidity of Diamondoid Systems

The defining characteristic of diamondoid systems is their rigid, three-dimensional cage-like structure, which is a direct consequence of their sp³-hybridized carbon atoms arranged in a diamond lattice. researchgate.netarxiv.org This structure is exceptionally stable and virtually strain-free. wikipedia.orgijnnonline.net The rigidity of the diamondoid framework is a crucial property that influences their physical and chemical behavior. arxiv.orgacs.org

Key structural features include:

High Rigidity: The fused cyclohexane (B81311) rings in a chair conformation create a rigid molecular structure that resists deformation. arxiv.orgrsc.org This rigidity is important for applications where a stable molecular scaffold is required. arxiv.org

Thermal and Chemical Stability: The strong carbon-carbon single bonds and the strain-free arrangement of the atoms contribute to the high thermal and chemical stability of diamondoids. ijnnonline.netpolyu.edu.hk

Hydrophobicity and Lipophilicity: The hydrocarbon nature of diamondoids makes them hydrophobic and highly soluble in nonpolar organic solvents. wikipedia.orgchemicalbook.com This property is often exploited in drug design to enhance the lipophilicity of molecules. mdpi.com

Symmetry: Many diamondoids possess a high degree of molecular symmetry. wiley-vch.de Adamantane, for instance, has a Td point group symmetry. wiley-vch.de This symmetry can influence their self-assembly and crystallization behavior. wiley-vch.de

These unique structural features make diamondoids attractive building blocks in various fields, from materials science to nanotechnology. arxiv.orgmdpi.com

Emergence of 1,1'-Biadamantane as a Key Diamondoid Building Block

This compound is a hydrocarbon formed by the covalent bonding of two adamantane units at their respective 1-positions. tandfonline.com This molecule has gained attention as a key building block in the realm of diamondoid chemistry. researchgate.net Its structure, consisting of two rigid adamantane cages linked together, provides an even larger and more complex scaffold than a single adamantane unit, while retaining the desirable properties of rigidity and stability. tandfonline.comresearchgate.net

The emergence of this compound as a significant building block is driven by its potential applications in:

Materials Science: The rigid and bulky nature of the this compound unit can be incorporated into polymers and other materials to enhance their thermal stability and mechanical properties. researchgate.netontosight.ai

Supramolecular Chemistry and Nanotechnology: The well-defined structure of this compound makes it an ideal component for constructing complex supramolecular assemblies and nanostructures. ontosight.ai Its derivatives can be used to create rigid cores for more elaborate molecular architectures. researchgate.net

Catalysis: Derivatives of biadamantane have been explored as ligands for metal nanoparticles, creating robust and selective nanocatalysts. acs.org

Optoelectronics: The insulating adamantane cages can act as spacers in molecular electronic devices, and the biadamantane structure has been investigated in this context. uva.nl

The ability to functionalize the this compound core allows for the synthesis of a wide range of derivatives with tailored properties, further expanding its utility as a versatile building block in advanced chemical synthesis. tandfonline.comchembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30 B1295352 1,1'-Biadamantane CAS No. 3732-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30/c1-13-2-15-3-14(1)8-19(7-13,9-15)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXKIFWZOQVOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190767
Record name 1,1'-Biadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3732-31-8
Record name 1,1'-Biadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003732318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1 Biadamantane and Its Derivatives

Direct Synthesis of 1,1'-Biadamantane

The direct formation of the C-C bond between two adamantane (B196018) cages is a key step in the synthesis of this compound. This can be achieved through reactions starting from adamantane itself or by coupling pre-functionalized adamantane derivatives.

Reactions from Adamantane Precursors

While direct coupling of adamantane is not a common route, its derivatives serve as crucial starting materials. Adamantane can be readily functionalized to produce precursors suitable for coupling reactions. researchgate.netsciencemadness.org For instance, the bromination of adamantane yields 1-bromoadamantane (B121549), a key intermediate for various coupling strategies. wikipedia.org Similarly, 1-iodoadamantane (B1585816), another important precursor, can be synthesized and used in subsequent coupling reactions to form this compound. sigmaaldrich.com

Coupling Reactions of Adamantane Derivatives

The formation of the this compound core is most efficiently achieved through the coupling of adamantane derivatives, particularly halogenated adamantanes. Several methods have been developed to promote this C-C bond formation.

A classic approach to synthesizing this compound involves a Wurtz-type coupling reaction of 1-bromoadamantane. oregonstate.edu This method typically utilizes a metallic reducing agent, such as sodium metal, to facilitate the formation of the C-C bond between two 1-adamantyl moieties. The reaction of 1-bromoadamantane with metallic sodium in a suitable solvent like xylene, upon reflux, yields this compound. oregonstate.edu However, this method can sometimes be hindered by side reactions, and the success is highly dependent on the reaction conditions, including the choice of solvent. dtic.mil For instance, Wurtz-type reactions of 1-chloroadamantane (B1585529) with chlorosilanes and sodium fail in ether solvents, leading to the formation of adamantane and this compound as byproducts. dtic.mil

Electrochemical methods offer an alternative route for the C-C bond formation to produce this compound. The electrosynthetic reduction of 1-iodoadamantane in aprotic solvents can lead to the formation of both this compound and adamantane. sigmaaldrich.comacs.org The distribution between the dimer (this compound) and the monomer (adamantane) can be influenced by reaction conditions. acs.org For instance, the application of ultrasound (sonoelectrochemistry) has been shown to switch the reaction mechanism, favoring the formation of the monomeric adamantane exclusively. sigmaaldrich.com The choice of electrode material, such as silver or glassy carbon, can also influence the reaction pathway and product selectivity in the electrochemical reduction of halogenated organic compounds. acs.org

Recent advancements have demonstrated the use of highly reactive magnesium nanoparticles for the synthesis of this compound. researchgate.net These zerovalent magnesium (Mg(0)) nanoparticles can be prepared in the liquid phase by reducing magnesium bromide (MgBr2) with potent reducing agents like lithium naphthalenide or lithium biphenyl (B1667301). researchgate.net The resulting nanoparticles exhibit high reactivity and can effectively mediate the C-C coupling of sterically demanding molecules like 1-bromoadamantane. researchgate.net The reaction is typically carried out in a suspension in solvents such as tetrahydrofuran (B95107) (THF) or toluene (B28343) at temperatures ranging from 20 to 120 °C, resulting in the formation of this compound in yields of 40-80%. researchgate.net The size of the magnesium nanoparticles can be controlled by the choice of the reducing agent, with lithium biphenyl leading to smaller particles compared to lithium naphthalenide. researchgate.net

Table 1: Comparison of Synthetic Methods for this compound

Method Precursor Reagents/Conditions Key Features Reference
Wurtz-type Coupling 1-bromoadamantane Metallic sodium, xylene, reflux Classic method, solvent-dependent oregonstate.edudtic.mil
Electrochemical Reduction 1-iodoadamantane Aprotic solvents, electrolysis Product distribution can be controlled sigmaaldrich.comacs.org
Reactive Nanoparticles 1-bromoadamantane Mg(0) nanoparticles, THF/toluene, 20-120 °C High yields, utilizes reactive nanoparticles researchgate.net
Electrochemical reduction methods for C-C bond formation.

Functionalization Strategies of the this compound Core

Once the this compound core is synthesized, it can be further functionalized to create more complex structures with tailored properties. A common strategy involves the bromination of the this compound core to introduce reactive sites. For example, this compound can be brominated to yield 3,3'-dibromo-1,1'-biadamantane or even a hexabromo derivative. researchgate.net These brominated derivatives serve as versatile intermediates for subsequent substitution reactions.

The bromine atoms can be replaced by various functional groups through reactions such as Friedel-Crafts alkylation. For instance, the hexabromo derivative of this compound can react with phenol (B47542) in the presence of a Lewis acid catalyst to produce a hexakis(4-hydroxyphenyl) derivative. researchgate.net Furthermore, hydrolysis of the hexabromo derivative can yield the corresponding hexahydroxy derivative. researchgate.net These functionalized biadamantanes can then be used as rigid cores for the construction of larger macromolecules and microporous organic polymers. aston.ac.ukacs.org For instance, 3,3'-diethynyl-1,1'-biadamantane can be synthesized from the corresponding dibromo derivative and used in further synthetic applications. lookchem.com

Halogenation and Subsequent Nucleophilic Substitution

The introduction of functional groups onto the this compound scaffold often begins with halogenation, a key step that opens pathways to a variety of derivatives through subsequent nucleophilic substitution reactions.

A common route to this compound itself involves the Wurtz coupling reaction of 1-bromoadamantane. tandfonline.com This method utilizes sodium in xylene to couple two 1-bromoadamantane molecules, yielding this compound. oregonstate.edu Once the biadamantane core is formed, further functionalization can be achieved. For instance, bromination of this compound can lead to the formation of 3,3'-dibromo-1,1'-biadamantane. google.com This dibromo derivative serves as a versatile intermediate for introducing other functionalities. researchgate.net

The halogenated biadamantanes can then undergo nucleophilic substitution. While direct substitution on the bridgehead carbon is challenging due to steric hindrance and the instability of the resulting carbocation, reactions at other positions are more feasible. For example, the six bromine atoms in 3,3',5,5',7,7'-hexabromo-1,1'-biadamantane can be substituted by phenolic groups via a Friedel-Crafts alkylation reaction. tandfonline.comtandfonline.com

The reactivity of haloadamantanes in substitution reactions can be influenced by the reaction conditions and the nature of the nucleophile. Photostimulated reactions of 1-iodoadamantane with various carbanions in liquid ammonia (B1221849) have been shown to proceed via an SRN1 mechanism, yielding substitution products. researchgate.net However, in some cases, such as with the enolate anion of acetone, the reaction can also produce the reduction product adamantane and the dimer this compound.

Starting MaterialReagentsProductYield (%)Reference
1-BromoadamantaneSodium, xyleneThis compound45 oregonstate.edu
This compoundBromine, AlCl33,3',5,5',7,7'-Hexabromo-1,1'-biadamantane70 tandfonline.com
1-IodoadamantaneAcetone enolate ion, light1-Adamantyl-substituted acetone20 capes.gov.br
1-IodoadamantaneAcetophenone enolate ion, 18-crown-6, light1-Adamantyl-substituted acetophenone65 capes.gov.br

Friedel-Crafts Alkylation for Aromatic Functionalization

The Friedel-Crafts reaction is a powerful tool for attaching the bulky this compound scaffold to aromatic rings. libretexts.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation from a halo- or hydroxy-substituted biadamantane derivative, which then alkylates the aromatic substrate. libretexts.org

A notable example is the synthesis of hexakis(4-hydroxyphenyl)-1,1'-biadamantane. tandfonline.comtandfonline.com In this procedure, 3,3',5,5',7,7'-hexabromo-1,1'-biadamantane is reacted with phenol in the presence of anhydrous ferric chloride, a Lewis acid catalyst. tandfonline.com The six bromine atoms are substituted by phenol molecules, resulting in the formation of the hexaphenolic derivative. tandfonline.comtandfonline.com This reaction demonstrates the feasibility of introducing multiple aromatic moieties onto the biadamantane core.

The reaction conditions for Friedel-Crafts alkylation using biadamantane derivatives can be tailored to achieve desired products. For instance, the reaction of 3,3'-dibromo-1,1'-biadamantane with vinyl bromide in the presence of aluminum bromide leads to the formation of a bis(2,2-dibromoethyl) derivative. google.com This product can be further transformed into other functionalized biadamantanes. google.com

It is important to note that Friedel-Crafts reactions can sometimes be accompanied by rearrangements of the carbocation intermediate, although this is less of a concern with the rigid adamantane cage. libretexts.org The choice of solvent and catalyst can also influence the outcome of the reaction. google.com

Biadamantane DerivativeAromatic SubstrateCatalystProductReference
3,3',5,5',7,7'-Hexabromo-1,1'-biadamantanePhenolAnhydrous ferric chlorideHexakis(4-hydroxyphenyl)-1,1'-biadamantane tandfonline.com
3,3'-Dibromo-1,1'-biadamantaneVinyl bromideAluminum bromide3,3'-Bis(2,2-dibromoethyl)-1,1'-biadamantane google.com

Regioselective Functionalization Techniques

Achieving regioselective functionalization of the this compound core is crucial for the synthesis of well-defined derivatives with specific properties. Due to the high symmetry of the parent hydrocarbon, controlling the position of substitution can be challenging. However, several strategies have been developed to introduce functional groups at specific bridgehead or secondary positions.

One approach involves the use of directing groups. While not extensively documented for this compound itself, principles from adamantane chemistry can be applied. For instance, the introduction of an initial substituent can influence the position of subsequent functionalization.

A more direct method for regioselective functionalization is the selective halogenation of this compound. For example, the bromination of this compound can be controlled to yield 3,3'-dibromo-1,1'-biadamantane in good yield. google.com This dibromo derivative then serves as a precursor for a variety of 3,3'-disubstituted biadamantanes. researchgate.net

Furthermore, multi-step synthetic sequences can provide access to regioselectively functionalized biadamantanes. An example is the synthesis of 3,3'-diethynyl-1,1'-biadamantane, which starts with the selective dibromination of this compound, followed by a Friedel-Crafts reaction and subsequent dehydrohalogenation. google.com

The development of methods for the controlled and selective introduction of functional groups at the tertiary carbons of adamantane and its derivatives is an ongoing area of research. thieme-connect.com These methods are critical for unlocking the full potential of this compound in various applications.

Preparation of Polyhydroxy and Phenolic Derivatives

The synthesis of polyhydroxy and phenolic derivatives of this compound is of interest for creating rigid molecular scaffolds with potential applications in supramolecular chemistry and materials science. These functional groups can participate in hydrogen bonding and act as connection points for further elaboration.

A key method for preparing polyhydroxy derivatives is the hydrolysis of polyhalogenated 1,1'-biadamantanes. For instance, the hydrolysis of 3,3',5,5',7,7'-hexabromo-1,1'-biadamantane yields the corresponding hexahydroxy derivative. tandfonline.com

Phenolic derivatives are typically synthesized via Friedel-Crafts alkylation, as discussed previously. The reaction of a polyhalo-1,1'-biadamantane with phenol in the presence of a Lewis acid catalyst leads to the formation of polyphenol-substituted biadamantanes. tandfonline.comtandfonline.com A prominent example is the synthesis of hexakis(4-hydroxyphenyl)-1,1'-biadamantane from the hexabromo precursor. tandfonline.comtandfonline.com

The hydroxyl groups in these derivatives can be further modified. For example, the diglycidyl ether of a biadamantane bisphenol has been synthesized by reacting the bisphenol with epichlorohydrin. dtic.mil These epoxy resins, incorporating the rigid biadamantane core, exhibit interesting thermomechanical properties. dtic.mil

Starting MaterialReagentsProductReference
3,3',5,5',7,7'-Hexabromo-1,1'-biadamantaneH₂O3,3',5,5',7,7'-Hexahydroxy-1,1'-biadamantane tandfonline.com
3,3',5,5',7,7'-Hexabromo-1,1'-biadamantanePhenol, Anhydrous ferric chlorideHexakis(4-hydroxyphenyl)-1,1'-biadamantane tandfonline.com
Biadamantane diphenolEpichlorohydrinDiglycidyl ether of biadamantane bisphenol dtic.mil

Synthesis of Amino-functionalized this compound Derivatives

Amino-functionalized derivatives of this compound are valuable building blocks, particularly in medicinal chemistry, due to the biological activity often associated with aminoadamantanes. The synthesis of these compounds can be approached in several ways, often involving the transformation of other functional groups.

A multi-step synthesis can be employed to introduce amino groups. For example, the synthesis of ethanol, 2,2'-((this compound)-3,3'-diyl)bis(methylimino)di-, dihydrochloride (B599025) involves the initial preparation of biadamantane derivatives followed by the introduction of methylimino groups through condensation reactions. smolecule.com The final step is the formation of the dihydrochloride salt. smolecule.com

While direct amination of the this compound core is not commonly reported, methods developed for the amination of adamantane could potentially be adapted. These methods often involve the use of nitrogen-containing reagents and can be influenced by the presence of other functional groups on the adamantane cage.

It is worth noting that various amino derivatives of biadamantane have been prepared from the corresponding hydroxy and carboxy derivatives. google.com This highlights the importance of having access to a range of functionalized biadamantane precursors.

Preparation of Carboxylic Acid and Other Oxygenated Derivatives

Carboxylic acid derivatives of this compound are important intermediates that can be converted into a variety of other functional groups, such as esters, amides, and alcohols. The synthesis of these compounds often involves oxidation or carboxylation reactions.

A general method for preparing adamantane carboxylic acids is the Koch-Haaf reaction, which involves the carboxylation of an adamantane derivative using formic acid in the presence of a strong acid like sulfuric acid. google.comorgsyn.org This method can be applied to 1-hydroxyadamantane or 1-bromoadamantane to produce 1-adamantanecarboxylic acid. orgsyn.org While direct application to this compound is not explicitly detailed, similar principles could be employed.

The synthesis of diadamantyl ketones, another class of oxygenated derivatives, has been achieved through organometallic pathways. kiku.dk For example, 1- and 2-adamantanecarboxylic acid chlorides can be reacted to form 1,1'- and 2,2'-diadamantyl ketones, respectively. kiku.dk

Furthermore, the hydrolysis of nitriles can also yield carboxylic acids. While not a direct synthesis on the biadamantane core, if a cyano-functionalized biadamantane were available, this would be a viable route to the corresponding carboxylic acid.

Introduction of Thiol Moieties

The introduction of thiol groups onto the this compound scaffold provides access to derivatives with interesting properties for materials science and coordination chemistry. Thiols are known for their ability to bind to metal surfaces and participate in various coupling reactions.

While the direct synthesis of thiol-functionalized this compound is not extensively documented in the provided context, general methods for the synthesis of thiols can be considered. One common approach is the reaction of a haloalkane with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. Thus, a halogenated this compound derivative could potentially be converted to the corresponding thiol.

Another approach involves the use of directing groups. For instance, an adamantane-1-carbonyl group has been used to direct the C-H borylation and subsequent hydroxylation of benzenethiols. nih.gov While this example focuses on the functionalization of a benzenethiol, it highlights the use of adamantane-based directing groups, a strategy that could potentially be adapted for the functionalization of the biadamantane core itself.

Given the synthetic versatility of the biadamantane platform, it is plausible that future research will lead to the development of efficient methods for the introduction of thiol moieties, further expanding the chemical space of accessible this compound derivatives.

Advanced Spectroscopic and Computational Characterization of 1,1 Biadamantane Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides empirical data on the molecular structure, bonding, and electronic environment within 1,1'-biadamantane systems. Each technique offers a unique window into the molecule's characteristics, from atomic connectivity to solid-state packing.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for confirming the structure of this compound derivatives in solution and the solid state. Solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is particularly useful for characterizing polymeric systems incorporating the biadamantane core. For instance, in microporous organic polymers (MOPs) synthesized from 3,3',5,5',7,7'-hexakis(4-bromophenyl)-1,1'-biadamantane, ¹³C CP/MAS NMR spectra confirm the successful polycondensation by showing characteristic resonances for the biadamantane cage and the aromatic linkers. aston.ac.uk The structure of 3,3′-disubstituted biadamantane derivatives has also been determined using nuclear magnetic resonance studies. researchgate.net

Table 1: Selected ¹³C CP/MAS NMR Resonances for a Hexaphenylbiadamantane-based Polymer (HBPBA-1)

Carbon Type Chemical Shift (δ, ppm)
Aromatic C=C 120-150
Biadamantane (-CH₂-) 25-45

Data sourced from studies on related microporous organic polymers. aston.ac.uk

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the bonding and functional groups within this compound. The Raman spectra of diamondoids are frequently studied to understand their molecular vibrations. bris.ac.uk A detailed analysis of the Raman (3100–10 cm⁻¹) and IR (3100–200 cm⁻¹) spectra of this compound has been performed on both solid and dissolved samples. capes.gov.br

These studies reveal that certain vibrations are unique to the coupled-cage structure of this compound, distinct from those of a single adamantane (B196018) unit. These include the stretching of the central C-C bond, torsion around this bond, and CCC deformation modes involving the central bond. capes.gov.br Two Raman bands observed below 100 cm⁻¹ are assigned to the lattice dynamics of the molecule in the solid state. capes.gov.br The analysis of these vibrational modes is often assisted by computational calculations to assign the observed spectral lines with greater accuracy. bris.ac.uk

Table 2: Characteristic Vibrational Modes of this compound

Vibrational Mode Description Citation
Central Bond Stretching Vibration of the C-C bond connecting the two adamantane cages. capes.gov.br
Torsion around Central Bond Twisting motion of the two adamantane units relative to each other. capes.gov.br
CCC Deformations Bending vibrations involving the central C-C bond. capes.gov.br

Data derived from combined IR and Raman spectroscopic studies. capes.gov.br

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms within the top few nanometers of a material. This method has proven invaluable for studying this compound when it is part of a surface layer or nanocomposite.

In one study, XPS was used to analyze a black deposit formed on a magnesium surface during the reaction of 1-bromoadamantane (B121549), which produces this compound as a coupling product. kiku.dk The XPS analysis at different depths of the deposit confirmed that the intermediate and lower regions were composed of this compound and magnesium oxide, providing critical information about the reaction mechanism at the metal-solution interface. kiku.dk In another application, XPS analysis of gold nanoparticles functionalized with this compound-3,3′-dithiol confirmed an electronic transfer from the sulfur atoms of the linker to the gold surface. acs.org This was evidenced by the detection of slightly electron-deficient gold surface atoms. acs.org

X-ray crystallography provides definitive proof of molecular structure by mapping atomic positions in the solid state. This technique has been used to determine the precise three-dimensional structure of several this compound derivatives. researchgate.net For example, the crystal structure of 1,1'-biadamantan-3,3'-diol reveals how these rigid molecules pack in a crystal lattice. researchgate.net In the case of this diol, one of the two crystallographically independent molecules is located across a center of inversion. researchgate.net The molecules form a two-dimensional network through hydrogen bonding, featuring hexameric clusters of alcohol groups. researchgate.net

Additionally, Wide-Angle X-ray Diffraction (WAXD) has been employed to assess the degree of crystallinity in polyimides that incorporate 3,3'-diamino-1,1'-diadamantane residues. These polymers exhibited diffraction peaks indicating some crystalline order, the degree of which was influenced by the bulky, rigid biadamantane units that can disrupt efficient chain packing.

Table 3: Crystallographic Data for 1,1'-Biadamantan-3,3'-diol

Parameter Value
Crystal System Triclinic
Molecules per Asymmetric Unit (Z') 1.5
Supramolecular Structure 2D network with hexameric (OH)₆ clusters
O···O Hydrogen Bond Distances 2.6637(12) – 2.6993(12) Å

Data obtained from single-crystal X-ray diffraction analysis. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis.

Computational Chemistry and Theoretical Modeling

Theoretical modeling complements experimental data, offering a deeper understanding of the geometric and electronic properties of this compound systems that can be difficult to measure directly.

Density Functional Theory (DFT) is a powerful computational method used to predict the molecular structure, vibrational frequencies, and electronic properties of molecules like this compound. DFT calculations have been instrumental in assigning the vibrational modes observed in IR and Raman spectra. bris.ac.ukcapes.gov.br For instance, the B3LYP/6-31G* level of theory has been used to compile a complete set of fundamental vibrational frequencies to aid in the calculation of thermodynamic properties. researchgate.net

DFT calculations are also used to determine optimized molecular geometries and to understand the steric and electronic consequences of linking two adamantane cages. These calculations have been used to determine the potential barrier for internal rotation around the central C-C bond in this compound, which was calculated to be 19.3 kJ mol⁻¹. capes.gov.br Furthermore, DFT has been employed to investigate the electronic structure of gold nanoparticles functionalized with biadamantane-based linkers, providing insights into charge distribution and surface interactions. acs.org The accuracy of modern DFT methods allows for the calculation of structural parameters that rival the precision of experimental methods. rsc.org

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
1,1'-Biadamantan-3,3'-diol
1-Bromoadamantane
3,3'-Diamino-1,1'-diadamantane
3,3',5,5',7,7'-Hexakis(4-bromophenyl)-1,1'-biadamantane
Adamantane
Gold
Magnesium
Magnesium oxide

Molecular Dynamics (MD) Simulations for Host-Guest Interactions and Conformational Analysis

While specific molecular dynamics (MD) simulations focusing exclusively on this compound are not extensively documented in dedicated studies, the principles of its behavior can be inferred from simulations of adamantane and its derivatives in various environments. MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time.

For instance, MD simulations have been employed to study adamantane in aqueous solutions to understand the structuring of water around this hydrophobic molecule and to calculate properties like partial charges using methods such as the electrostatic potential fitting method with functionals like B3LYP. rsc.org Such simulations provide a time-averaged picture of the conformational landscape and intermolecular interactions.

The conformational analysis of this compound is critical for understanding its properties. Computational methods have been used to determine the potential barrier for the internal rotation of the two adamantyl cages around the central C-C bond. Semi-empirical calculations (AM1) have estimated this barrier to be approximately 19.3 kJ mol⁻¹. capes.gov.br This rotational barrier is a key parameter that would govern the conformational sampling in an MD simulation. More broadly, computational methods like molecular mechanics, semi-empirical (AM1), and ab initio (Hartree-Fock) calculations are standard tools for the conformational analysis of complex molecules, providing insights into the stability of different conformers. rti.org

In the context of host-guest chemistry, adamantane itself is a classic guest molecule, frequently studied for its ability to form stable inclusion complexes with hosts like cyclodextrins. nih.govrsc.org MD simulations could be used to model the inclusion of a single adamantane moiety of this compound within a host cavity, analyzing the thermodynamic and kinetic stability of such a complex. The bulky nature of the second adamantane unit would significantly influence the binding geometry and dynamics compared to a simple adamantane guest.

Computational Prediction of Spectroscopic Signatures

Computational chemistry offers robust methods for predicting spectroscopic data, which are invaluable for interpreting experimental spectra and confirming molecular structures. Density Functional Theory (DFT) is a particularly powerful and widely used method for this purpose. bris.ac.uk

Vibrational Spectra (IR and Raman): The vibrational spectra of this compound have been studied both experimentally (Raman and IR) and computationally. capes.gov.brbris.ac.uk Calculations using the semi-empirical AM1 Hamiltonian have been performed to determine the molecular structure and vibrational normal modes. capes.gov.br These calculations help to understand the distortions from ideal tetrahedral geometry caused by linking the two adamantane units and to assign specific vibrational modes. capes.gov.br For instance, the central C-C bond stretching, torsion around this bond, and associated CCC deformations are unique vibrations of the this compound structure itself. capes.gov.br DFT calculations, often using functionals like B3LYP, have become standard for accurately predicting vibrational frequencies of adamantane and its derivatives, which aids in the assignment of experimental spectra. bris.ac.ukresearchgate.net

Below is a table comparing selected calculated and experimental vibrational frequencies for adamantane, which serves as a model for the types of vibrations present in the this compound cages.

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
CH₂ Scissors14301430
C-H Stretching29482944
C-H Stretching29542950
Source: Data derived from computational studies on adamantane. researchgate.net

NMR Spectra: Predicting ¹H and ¹³C NMR spectra is another key application of computational methods. While experimental ¹³C NMR data for this compound shows distinct signals for its different carbon environments, computational models can predict these chemical shifts with increasing accuracy. bris.ac.uk Machine learning models trained on large databases of NMR spectra are emerging as powerful tools for predicting spectra from molecular structures, often using only ¹H NMR features or a combination of ¹H and ¹³C data. chemrxiv.orgarxiv.org For this compound, computational analysis can help assign the quaternary, methine (CH), and methylene (B1212753) (CH₂) carbons in the ¹³C spectrum and the corresponding protons in the ¹H spectrum. bris.ac.uk The unique shielding environment caused by the two cages influences the chemical shifts, a phenomenon that can be modeled computationally. acs.org

Studies on Intermolecular Interactions, e.g., London Dispersion

The interactions between this compound molecules, and even between the two adamantane units within a single molecule, are dominated by non-covalent forces, particularly London dispersion forces. acs.orgnih.gov London dispersion is an attractive force arising from temporary fluctuations in electron density and is a component of the broader van der Waals forces.

Computational studies on adamantane dimers and other diamondoid dimers have been crucial in quantifying the significance of these interactions. acs.orgnih.govnih.gov Key findings include:

Stabilization of Dimers: London dispersion is a critical stabilizing force for dimers of adamantane and its derivatives. nih.govdergipark.org.tr Quantum chemical calculations, particularly DFT methods that include dispersion corrections (like Grimme's D2 or D3 versions), are essential to accurately model the binding energies and geometries of these dimers. acs.orgnih.govdergipark.org.tr Functionals such as PBEh-3c, PBE0-D3, and M06-2X have shown good performance in reproducing experimental data for such systems. acs.orgnih.gov

Influence on Structure: Intramolecular London dispersion forces between the two cages of a diamondoid dimer can significantly influence its geometry, such as causing an elongation of the central C-C bond. acs.orgnih.gov Studies on diamantyl dimers, which are structurally related to this compound, have confirmed through both gas-phase experiments and calculations that this bond elongation is an intrinsic feature of the molecule, not just a result of crystal packing. acs.orgnih.gov

Quantifying Interaction Energies: The interaction energy of an adamantane dimer has been evaluated using various quantum chemical methods. The results show a significant dependence on the chosen computational method, highlighting the challenge of accurately modeling these dispersion-dominated systems. frontiersin.org

The following table presents computationally determined interaction energies for an adamantane dimer using different levels of theory, illustrating the range of values obtained.

Computational MethodBasis SetInteraction Energy (kJ/mol)
PBE06-311G(d,p)-8.5
wB97xD6-311G(d,p)-35.9
M06-2X6-311G(d,p)-27.8
SCS-MP26-311G(d,p)-19.6
Source: Data from quantum chemical calculations on the adamantane dimer. frontiersin.org

These computational investigations underscore the critical role of London dispersion forces in the chemistry of this compound, influencing everything from its conformational preferences to its aggregation and material properties. nih.gov

Polymer Science and Material Applications of 1,1 Biadamantane

Incorporation into Polymer Systems

The integration of 1,1'-biadamantane into polymer backbones and side chains has been explored through various polymerization techniques, resulting in novel materials with tailored properties.

Anionic polymerization has proven to be a successful method for creating well-defined polymers containing the this compound moiety. For instance, the anionic polymerization of 3-(methacryloyloxy)-1,1'-biadamantane has been conducted in tetrahydrofuran (B95107) (THF) at low temperatures, yielding polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn = 1.05–1.18). researchgate.netresearchgate.net This indicates a living polymerization process, allowing for precise control over the polymer architecture. researchgate.net Similarly, the anionic polymerization of 3-(4-vinylphenyl)-1,1'-biadamantane has been achieved, producing polymers with high glass transition temperatures. researchgate.net These living anionic polymerizations of styrene (B11656) derivatives bearing a this compound group proceed smoothly and quantitatively, affording polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net

The initiators used in these polymerizations play a crucial role. Systems such as [1,1-bis(4'-trimethylsilylphenyl)-3-methylpentyl]lithium/lithium chloride and diphenylmethylpotassium have been effectively employed. researchgate.netresearchgate.net The resulting polymers exhibit significantly high glass transition temperatures (Tg), with poly(3-methacryloyloxy-1,1'-biadamantane) showing a Tg of 236°C. researchgate.net

The living nature of the anionic polymerization of this compound-containing monomers facilitates the synthesis of well-defined block copolymers. researchgate.netresearchgate.net Through sequential monomer addition, novel block copolymers have been synthesized. Examples include:

Poly[3-(methacryloyloxy)-1,1'-biadamantane-block-(tert-butyl methacrylate)] researchgate.netresearchgate.net

Poly[3-(methacryloyloxy)-1,1'-biadamantane-block-isoprene-block-3-(methacryloyloxy)-1,1'-biadamantane] researchgate.netresearchgate.net

Poly[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate]-block-3-(methacryloyloxy)-1,1'-biadamantane] researchgate.netresearchgate.net

Poly[3-(4-vinylphenyl)-1,1'-biadamantane-block-polystyrene] researchgate.netresearchgate.net

Poly[3-(4-vinylphenyl)-1,1'-biadamantane-block-polyisoprene-block-3-(4-vinylphenyl)-1,1'-biadamantane] researchgate.netresearchgate.net

These block copolymers combine the desirable properties of the this compound segment, such as high thermal stability, with the properties of the other polymer blocks. researchgate.netresearchgate.netresearchgate.net

The incorporation of this compound into high-performance polymers like polyimides and polyepoxides has been investigated to enhance their thermal and mechanical characteristics. epdf.pubdtic.mil

Polyimides: Semi-aromatic and fully aliphatic polyimides containing biadamantane moieties have been synthesized. researchgate.netresearchgate.net The introduction of the bulky and rigid this compound structure into the polyimide backbone is expected to increase chain stiffness, inhibit chain packing, and consequently raise the glass transition temperature and improve thermal stability. researchgate.net For instance, polyimides derived from 3,3'-diamino-1,1'-biadamantane exhibit a low degree of dipolar interchain interactions due to the bulky nature of the biadamantane unit, which can lead to higher solubility. koreascience.kr

Polyepoxides: Epoxy resins based on this compound have been synthesized and studied. dtic.mil The diglycidyl ether of a biadamantane-containing bisphenol was synthesized and its curing behavior analyzed. dtic.mil These biadamantane-based polymers have been considered for applications requiring high thermal stability. epdf.pub

The high glass transition temperature of polymers containing this compound makes them excellent candidates for the hard segments in thermoplastic elastomers (TPEs). researchgate.netresearchgate.net TPEs are materials that combine the processing ease of thermoplastics with the elasticity of elastomers. They typically consist of hard and soft segments that are phase-separated.

By incorporating poly[3-(4-vinylphenyl)-1,1'-biadamantane] as the hard segment, TPEs with very high service temperatures can be developed. researchgate.net The bulky and rigid biadamantane units provide the physical crosslinks that are stable at elevated temperatures. researchgate.netresearchgate.net Block copolymers such as poly[3-(4-vinylphenyl)-1,1'-biadamantane-block-polyisoprene-block-3-(4-vinylphenyl)-1,1'-biadamantane] are examples of such TPEs, where the polyisoprene serves as the soft, elastomeric segment. researchgate.netresearchgate.net

The introduction of the this compound moiety into a polymer has a significant impact on its properties:

Thermal Stability: Polymers containing this compound exhibit outstanding thermal stability. researchgate.netjst.go.jp For example, poly(3-methacryloyloxy-1,1'-biadamantane) is stable up to 370°C. researchgate.net This high thermal stability is attributed to the inherent rigidity and stability of the diamondoid cage structure of biadamantane. researchgate.net

Glass Transition Temperature (Tg): The bulky and rigid nature of the this compound unit severely restricts the segmental motion of the polymer chains, leading to a dramatic increase in the glass transition temperature. researchgate.netjst.go.jp Poly(3-methacryloyloxy-1,1'-biadamantane) has a Tg of 236°C, which is significantly higher than that of many conventional polymers. researchgate.net Similarly, polystyrene containing a 3-(4-vinylphenyl)-1,1'-biadamantane unit shows a remarkably high Tg at 232°C. researchgate.net

Solubility: The incorporation of bulky biadamantane groups can sometimes improve the solubility of rigid polymers like polyimides by disrupting chain packing. koreascience.kr

Supramolecular Chemistry and Host Guest Interactions Involving 1,1 Biadamantane

Formation of Host-Guest Complexes

The ability of 1,1'-biadamantane to act as a guest molecule within the cavities of various macrocyclic hosts is a significant area of research. These interactions are primarily driven by the hydrophobic effect and van der Waals forces, leading to the formation of stable inclusion complexes.

This compound as a Guest Molecule in Macrocyclic Hosts

The sheer size and shape of this compound make it a suitable guest for a variety of large macrocyclic hosts. The formation of these host-guest complexes is often characterized by a high degree of complementarity between the host cavity and the biadamantane guest. For instance, cucurbit[n]urils (CB[n]), a family of macrocyclic compounds with a hydrophobic cavity and polar portals, have been shown to encapsulate adamantane (B196018) derivatives with high affinity. nih.gov The strong binding is attributed to the excellent size and shape match between the adamantane cage and the host's cavity. nih.gov While direct studies on this compound with cucurbit[n]urils are a growing area of interest, the well-documented behavior of adamantane derivatives provides a strong precedent for its robust inclusion complex formation. nih.govnih.gov The resulting complexes have potential applications in areas such as drug delivery and the development of responsive materials. nih.gov

Interactions with Cyclodextrins and other Cage-like Molecules

Cyclodextrins (CDs), which are naturally occurring macrocycles made of glucose units, are another important class of hosts for adamantane derivatives. nih.govnih.gov The hydrophobic inner cavity of cyclodextrins readily encapsulates nonpolar molecules like adamantane in aqueous solutions. nih.gov Adamantane derivatives are known to form stable 1:1 inclusion complexes with β-cyclodextrin, with association constants typically in the range of 10³–10⁵ M⁻¹. nih.gov This strong interaction has been utilized to improve the solubility of adamantane-containing drugs and to construct supramolecular systems. nih.gov While adamantane itself is a well-studied guest, the larger this compound molecule presents unique opportunities and challenges for complexation with cyclodextrins and other cage-like molecules, necessitating hosts with larger cavities or leading to different binding stoichiometries. The interaction of 1-adamantanol (B105290) with fluorescent β-cyclodextrins, for example, induces changes in emission spectra, highlighting the potential for developing sensors based on these interactions. lookchem.com

Assembly of Supramolecular Architectures

The defined structure and potential for functionalization of this compound make it an excellent tecton for the bottom-up construction of ordered supramolecular assemblies. These assemblies can range from discrete clusters to extended one-, two-, and three-dimensional networks.

Two-Dimensional Networks Formed by this compound Derivatives

Derivatives of this compound have been successfully employed in the formation of two-dimensional (2D) networks on surfaces. The predictable geometry of the biadamantane core allows for the design of molecules that self-assemble into ordered patterns. For instance, this compound-3,3'-diol forms an unusual 2D network supported by a 'hexameric alcohol cluster' supramolecular synthon. nih.goviucr.org In this structure, the diol molecules are connected through hydrogen bonds, forming a square-grid topology. nih.goviucr.org The bulky biadamantane groups play a crucial role in directing this assembly, leading to distinct noncovalent hydrophobic layers that stabilize the hexameric alcohol array. nih.gov Another example involves cadmium(II) complexes with 3,3'-bis(1,2,4-triazol-4-yl)-1,1'-biadamantane, which form 2D nets with a (4,4)-topology. researchgate.net The rational design of such systems, where functional groups are carefully placed to direct non-covalent interactions, is a key strategy for constructing a wide variety of surface-supported supramolecular architectures. nih.gov

Hydrogen-Bonded Networks and Clusters

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules. In the case of this compound derivatives, the introduction of hydrogen bonding moieties like hydroxyl groups can lead to the formation of well-defined networks and clusters. The crystal structure of this compound-3,3'-diol provides a prime example of a hydrogen-bonded network. nih.goviucr.org In this structure, the molecules self-assemble into centrosymmetric hexameric clusters of alcohol groups, which then act as nodes in a larger 2D network. nih.goviucr.org These hexamers adopt a chair conformation and are connected by the this compound units. nih.goviucr.org The formation of these specific hexameric clusters, as opposed to more common tetrameric motifs, is attributed to the packing requirements of the bulky aliphatic biadamantane groups. nih.gov

Compound Supramolecular Motif Network Topology Key Interactions
This compound-3,3'-diolHexameric alcohol clustersSquare-grid (4⁴)O-H···O hydrogen bonds, hydrophobic interactions
Cd(II) complex with 3,3'-bis(1,2,4-triazol-4-yl)-1,1'-biadamantaneBidentate N¹:N¹′-bridging2D nets of (4,4)-topologyCoordination bonds, hydrogen bonds

Design and Synthesis of Supramolecular Polymeric Materials

The rigidity and thermal stability of the this compound unit make it an attractive component for the design of supramolecular polymeric materials. These materials combine the features of polymers with the dynamic and reversible nature of non-covalent interactions. Anionic polymerization of monomers containing the this compound moiety, such as 3-methacryloyloxy-1,1'-biadamantane, has been explored to create polymers with high glass transition temperatures and thermal stability. researchgate.net The bulky biadamantyl substituents influence the polymer's properties, often leading to enhanced solubility and reduced crystallinity. researchgate.net Furthermore, the incorporation of adamantane and biadamantane moieties into polymers is a strategy to develop materials with improved mechanical performance and high-temperature applications. researchgate.nettennessee.edu The synthesis of such polymers opens avenues for creating novel materials with tailored properties for various applications, including microelectronics and optoelectronics.

Monomer Polymerization Method Key Polymer Properties
3-Methacryloyloxy-1,1'-biadamantaneAnionic polymerizationHigh glass transition temperature, high thermal stability
3,3'-Diethynyl-1,1'-biadamantaneNot specifiedPotential for thermally stable polymers

Thermodynamic and Mechanistic Studies of 1,1 Biadamantane

Thermodynamic Characterization

A comprehensive thermodynamic study of 1,1'-biadamantane has been conducted, revealing key data about its behavior in different phase states. nist.gov

The heat capacity of this compound has been determined across a range of temperatures. These measurements have also identified two solid-to-solid phase transitions. The first occurs at 336.3 ± 0.3 K with an enthalpy change of 1.154 ± 0.019 kJ mol⁻¹, and the second is observed at 509.6 ± 0.5 K with an enthalpy change of 1.30 ± 0.03 kJ mol⁻¹. researchgate.net Fusion of the compound takes place at approximately 561 K. researchgate.net Notably, it has been found that this compound does not form plastic crystals. researchgate.net

Interactive Data Table: Phase Transitions of this compound

TransitionTemperature (K)Enthalpy Change (kJ mol⁻¹)
Solid-to-Solid336.3 ± 0.31.154 ± 0.019
Solid-to-Solid509.6 ± 0.51.30 ± 0.03
Fusion~561Not specified

The sublimation enthalpy of this compound has been determined using the Knudsen effusion method. The saturated vapor pressure was measured over the temperature range of 393 to 443 K. researchgate.net From these measurements, the sublimation enthalpy was calculated to be 109.1 ± 1.3 kJ mol⁻¹ at 417.8 K, and when adjusted to standard temperature, it is 113.8 ± 1.4 kJ mol⁻¹ at 298.15 K. researchgate.net

Interactive Data Table: Sublimation Enthalpy of this compound

Temperature (K)Sublimation Enthalpy (kJ mol⁻¹)Method
417.8109.1 ± 1.3Knudsen Effusion
298.15113.8 ± 1.4Calculated from effusion data

The enthalpy of formation for this compound has been established through bomb calorimetry. The enthalpy of combustion for crystalline this compound at 298.15 K was determined to be -(11801.3 ± 7.3) kJ mol⁻¹. researchgate.net This value was then used to derive the standard enthalpy of formation for the crystalline state, which is -(356.4 ± 7.8) kJ mol⁻¹ at 298.15 K. researchgate.net

Interactive Data Table: Enthalpy of Formation of this compound

PropertyValue (kJ mol⁻¹)StateTemperature (K)
Enthalpy of Combustion-(11801.3 ± 7.3)Crystalline298.15
Enthalpy of Formation-(356.4 ± 7.8)Crystalline298.15

Sublimation Enthalpy Determination.

Reaction Mechanisms

The rigid and sterically hindered structure of this compound influences its reactivity in various chemical transformations.

While this compound itself is an aliphatic, non-aromatic compound, its derivatives can participate in reactions that are mechanistically related to electrophilic aromatic substitution, or it can be synthesized via processes involving such mechanisms. Electrophilic aromatic substitution (EAS) is a fundamental reaction type in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com The mechanism generally proceeds in two steps: the aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.comlibretexts.org This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.comyoutube.com The synthesis of certain derivatives of this compound may involve the alkylation of aromatic compounds, a classic example of an EAS reaction. For instance, the synthesis of rigid cores based on this compound has been achieved through the alkylation of bromobenzene, where the adamantyl moiety acts as the electrophile. researchgate.net

Radical abstraction processes involving this compound and its precursors have also been investigated. In the synthesis of this compound from 1-bromoadamantane (B121549) and metallic sodium, a Wurtz-type coupling reaction is employed, which is understood to proceed through radical intermediates. oregonstate.edu Furthermore, studies on the reduction of 1,1-di-t-butylnitrosamine have shown that under certain conditions, radical products can be formed. For example, reduction with lithium aluminum hydride can yield adamantane (B196018) and this compound, suggesting the involvement of radical species. caltech.edu Evidence for the abstraction of halogen atoms from 1-haloadamantanes by trichloromethyl radicals further supports the accessibility of radical pathways for adamantane derivatives. oregonstate.edu

Electrochemical Reaction Mechanisms.researchgate.netrsc.org

The electrochemical behavior involving this compound is notably demonstrated through its electrosynthesis from 1-iodoadamantane (B1585816). Studies into the electrochemical reduction of 1-iodoadamantane reveal a competitive mechanism between dimerization to form this compound and monomer formation to yield adamantane. researchgate.netcardiff.ac.uk This process has been investigated in aprotic solvents at a silver cathode, with research highlighting the significant influence of ultrasound on the reaction pathway. researchgate.netchemsrc.com

Under conventional voltammetric conditions, the reduction of 1-iodoadamantane in solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (ACN) proceeds via a single-electron transfer. researchgate.net This initial step is proposed to form an adamantyl radical. This radical intermediate can then follow one of two primary pathways:

Dimerization: Two adamantyl radicals combine to form the covalent C-C bond of this compound.

Monomer Formation: The adamantyl radical undergoes further reaction, such as hydrogen abstraction from the solvent or supporting electrolyte, to form adamantane.

Research by Paddon et al. demonstrates that under silent (non-ultrasound) conditions, the electrochemical reduction yields a mixture of both adamantane and this compound. researchgate.net In THF, the product distribution was approximately 58% adamantane and 39% this compound. researchgate.net A similar outcome was observed in ACN, yielding a 50/50 mixture of the monomer and the dimer. researchgate.net

A pivotal finding in the study of this mechanism is the ability to switch the reaction outcome using sonoelectrochemistry. researchgate.netacs.org When the electrochemical reduction is conducted under insonation (ultrasound at 10 kHz), the reaction mechanism shifts dramatically to favor the formation of the monomer. researchgate.netcardiff.ac.uk The application of ultrasound promotes enhanced mass transport and convective mixing in the solution. researchgate.net This increased convection is believed to disfavor the bimolecular dimerization process by rapidly transporting the adamantyl radicals away from the electrode surface before they can combine, thus favoring the pathway to the monomeric adamantane. researchgate.net Under these ultrasonic conditions, adamantane becomes the exclusive product, with yields reported at 93% in THF and 96% in ACN. researchgate.net

The following table summarizes the product yields from the electrosynthetic reduction of 1-iodoadamantane, highlighting the mechanistic switch induced by ultrasound.

Product Distribution in the Electrochemical Reduction of 1-Iodoadamantane researchgate.net

SolventConditionAdamantane Yield (%)This compound Yield (%)
Tetrahydrofuran (THF)Silent5839
Tetrahydrofuran (THF)Insonation (10 kHz)930
Acetonitrile (ACN)Silent5050
Acetonitrile (ACN)Insonation (10 kHz)960

This sonoelectrochemical control demonstrates a sophisticated manipulation of a reaction mechanism, allowing for selective synthesis of either this compound or its parent adamantane from the same precursor through the application of an external physical force. researchgate.net

Future Research Directions and Potential Applications

Exploration of Novel Derivatives and Architectures

The future of 1,1'-biadamantane research is heavily reliant on the synthesis of new derivatives, which allows for the fine-tuning of its chemical and physical properties. Scientists are actively exploring synthetic pathways to introduce various functional groups onto the biadamantane core, creating a diverse library of compounds for further investigation. researchgate.netpolyu.edu.hk

A key strategy involves the functionalization of the biadamantane skeleton. For instance, adamantane (B196018) can be converted to this compound, which is then brominated to produce a hexabromo derivative. tandfonline.comresearchgate.net This versatile intermediate serves as a launchpad for further reactions. Through Friedel-Crafts alkylation with phenol (B47542), a novel hexakis(4-hydroxyphenyl) derivative can be synthesized. tandfonline.comresearchgate.net Alternatively, hydrolysis of the hexabromo compound yields a hexahydroxy derivative. tandfonline.comresearchgate.net Research has also focused on preparing 3,3′-disubstituted biadamantane derivatives from 3,3′-dibromo-1,1′-biadamantane, with the structures confirmed by crystal structure analysis and NMR studies. researchgate.netresearchgate.net

The creation of more complex architectures is also a promising research avenue. An example is the multi-step synthesis of compounds like Ethanol, 2,2'-((this compound)-3,3'-diyl)bis(methylimino)di-, dihydrochloride (B599025). smolecule.com The introduction of functional groups such as methylimino moieties suggests potential for nucleophilic reactions, hydrolysis, or condensation, opening doors to new derivatives and molecular complexes. smolecule.com These synthetic explorations are crucial for unlocking the full potential of the biadamantane scaffold in various scientific fields. researchgate.netpolyu.edu.hk

Table 1: Selected Synthesized Derivatives of this compound

Derivative Name Precursor Synthetic Method Potential Application Area Reference
Hexabromo-1,1'-biadamantane This compound Bromination Synthetic Intermediate tandfonline.comresearchgate.net
Hexakis(4-hydroxyphenyl)-1,1'-biadamantane Hexabromo-1,1'-biadamantane Friedel-Crafts Alkylation Advanced Materials tandfonline.comresearchgate.net
Hexahydroxy-1,1'-biadamantane Hexabromo-1,1'-biadamantane Hydrolysis Advanced Materials tandfonline.comresearchgate.net
3,3′-Dibromo-1,1'-biadamantane This compound Not specified Synthetic Intermediate researchgate.netresearchgate.net

Advanced Functional Materials Development

The inherent properties of the this compound unit—namely its rigidity, bulkiness, and high thermal and chemical stability—make it an exceptional building block for advanced functional materials. ontosight.airesearchgate.net Its incorporation into polymers and other materials can significantly enhance their physical properties.

A major area of research is the development of high-performance polymers. Anionic polymerization of monomers containing the 1,1'-biadamantyl group, such as 3-(4-vinylphenyl)-1,1'-biadamantane, has yielded polystyrenes with remarkably high glass transition temperatures (Tg) of 232°C and thermal stability, with decomposition starting over 340°C. researchgate.net The incorporation of the bulky and stiff 1,1'-biadamantyl moiety is directly responsible for these enhanced thermal properties. researchgate.netresearchgate.net This makes such polymers suitable for applications in harsh environments. idu.ac.id

Furthermore, this compound serves as a rigid core for creating microporous organic polymers (MOPs). researchgate.net For example, hexaphenylbiadamantane-based MOPs, synthesized through Suzuki coupling, are being investigated as thermo-chemically stable adsorbents for gas storage and the adsorption of pollutant vapors. researchgate.net The compound is also explored as an additive in coating materials to improve their properties. chembk.com The unique structure of this compound makes it a promising component for developing novel materials with superior thermal and mechanical characteristics. ontosight.ai

Computational Design and Prediction

Computational chemistry plays a pivotal role in guiding the exploration of this compound and its derivatives. Theoretical studies provide deep insights into the molecule's properties and help predict the behavior of newly designed materials, accelerating the development process. irb.hr

Density Functional Theory (DFT) calculations are commonly employed to investigate the vibrational spectra (infrared and Raman) of this compound, which aids in the structural characterization of the molecule and its derivatives. bris.ac.ukscispace.com These computational methods have become precise enough to assist in the assignment of spectral lines, which is crucial for analyzing these complex structures. bris.ac.uk

Computational studies are also essential for predicting the thermodynamic properties of this compound and related compounds. acs.org For instance, the energetics of molecular dimers of adamantane derivatives, stabilized by various intermolecular interactions, have been calculated to understand their solid-state packing and behavior. mdpi.com Looking forward, a molecular computer-aided design (CAD) program has been developed specifically for designing diamondoid-based nanotechnology, showcasing the predictive power of computational tools in this field. bris.ac.uk These theoretical approaches allow researchers to screen potential candidates and focus experimental efforts on the most promising structures for advanced materials and nanotechnologies. irb.hrnih.gov

Potential in Nanotechnology and Diamondoid-based Nanomachines

Diamondoids, the family of molecules to which this compound belongs, are considered prime candidates for molecular building blocks in the bottom-up fabrication of nanostructures. ijnnonline.netresearchgate.net Their cage-like, rigid frameworks are ideal for constructing nanoscale devices and machines. tandfonline.compolyu.edu.hk

The unique structure of this compound makes it an attractive component for molecular electronics and nanostructured devices. researchgate.net Theoretical studies have suggested that diamondoid chains could function as low-voltage electron emitters, potentially rivaling carbon nanotubes for applications in flat-panel displays. bris.ac.uk The inherent strength and inertness of the diamondoid structure also make it a futuristic candidate for carbon-based nanomachines. bris.ac.uk

A practical application of biadamantane in nanotechnology has been demonstrated in the stabilization of gold nanoparticles. nih.gov Ditopic polymantane thiol ligands, including a flexible bis-adamantane derivative, have been used to create dense networks of ultrasmall gold nanoparticles. nih.govacs.org These nanocatalysts have shown high selectivity in certain chemical reactions, such as enyne cyclization, which is not achievable with conventional catalysts. nih.gov Computational modeling in this area has shown that the most favorable linking of nanoparticles occurs from corner to corner of the biadamantane structure. acs.org Furthermore, theoretical concepts like DNA bridge-based self-assembly are being explored to organize diamondoid molecules into predictable three-dimensional nanostructures, paving the way for the fabrication of complex nanoarchitectures. ijnnonline.net

Q & A

Q. What are the common synthesis routes for 1,1'-Biadamantane, and how can reproducibility be ensured?

The synthesis of this compound typically involves electrosynthetic reduction of adamantane derivatives (e.g., 1-iodoadamantane) in aprotic solvents, as demonstrated in electrocatalytic studies . Reproducibility requires meticulous documentation of reaction conditions (temperature, solvent purity, catalyst loading) and validation using characterization techniques like NMR and mass spectrometry. Researchers should cross-reference databases like Reaxys or SciFinder to confirm compound novelty and compare analytical data with literature values .

Q. What standard characterization techniques are used to confirm the structure of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm bonding patterns and symmetry.
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography for definitive structural elucidation . For known compounds, cite prior literature; for novel derivatives, provide full spectral data and purity assessments (e.g., HPLC) .

How should researchers formulate a focused research question for studying this compound?

Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in adamantane chemistry, such as unexplored reactivity or applications in materials science. For example: "How does substituent position affect the thermal stability of biadamantane derivatives?" . Background literature reviews should prioritize primary sources and highlight methodological limitations in existing studies .

Q. What safety protocols are essential when handling this compound and its precursors?

Refer to safety data sheets (SDS) for hazards (e.g., flammability, toxicity). Use fume hoods for solvent-based reactions, wear PPE (gloves, goggles), and establish emergency procedures for spills or exposure (e.g., eye flushing with water for 15+ minutes) . Document risk assessments in experimental protocols.

Advanced Research Questions

Q. What challenges arise in controlling stereochemistry or minimizing side products during this compound synthesis?

Side reactions, such as over-reduction to adamantane, can occur under varying electrochemical conditions. Ultrasonication has been shown to alter reaction pathways by enhancing mass transfer, reducing side products . Advanced strategies include optimizing catalyst selectivity (e.g., silver cathodes) and employing real-time monitoring (in situ FTIR) to track intermediate formation .

Q. How can computational modeling enhance the study of this compound’s properties?

Density functional theory (DFT) calculations predict electronic structure, stability, and reactivity. Molecular dynamics simulations assess conformational flexibility in solvents. Validate models with experimental data (e.g., comparing calculated vs. observed NMR chemical shifts) .

Q. How should researchers address contradictions in reported data (e.g., divergent reaction yields)?

Conduct a contradiction analysis by comparing reaction parameters (solvent polarity, temperature gradients, catalyst aging). For example, discrepancies in yields may stem from trace moisture in aprotic solvents, which can quench reactive intermediates. Replicate studies under controlled conditions and document deviations rigorously .

Q. What advanced spectroscopic methods differentiate structural isomers of biadamantane derivatives?

Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in symmetric vs. asymmetric isomers. Vibrational spectroscopy (Raman/IR) identifies subtle bonding differences. Pair with X-ray crystallography for unambiguous assignment .

Q. How can experimental design optimize reaction conditions for scaling up this compound synthesis?

Employ Design of Experiments (DoE) to systematically vary factors (catalyst concentration, temperature). Use response surface methodology to identify optimal conditions while minimizing resource use. Validate scalability in flow reactors to enhance reproducibility .

Q. What ethical considerations apply when collaborating on biadamantane research?

Define authorship roles early (e.g., synthesis vs. computational work) to avoid disputes. Share raw data via repositories for transparency. Adhere to safety and intellectual property guidelines when handling proprietary catalysts or hazardous intermediates .

Methodological Guidance

Q. How should researchers present contradictory data in publications?

Clearly state limitations (e.g., sample purity, instrument sensitivity) in the Discussion section. Use supplemental tables to compare conflicting results and propose hypotheses (e.g., solvent effects) for further testing .

Q. What strategies improve peer review outcomes for biadamantane studies?

Preemptively address methodological critiques by:

  • Including negative results (e.g., failed syntheses).
  • Validating instruments with standard compounds.
  • Citing recent literature to contextualize novelty .

Q. How to manage non-reproducible results in collaborative projects?

Implement standardized protocols across labs (e.g., shared SOPs for solvent drying). Use collaborative platforms (e.g., ELNs) to track reagent batches and environmental conditions. Troubleshoot systematically by isolating variables (e.g., catalyst source) .

Q. What are best practices for integrating biadamantane research into interdisciplinary studies?

Partner with materials scientists to explore applications in polymer stabilization or with pharmacologists to assess bioactivity. Use shared datasets (e.g., crystallographic databases) to bridge disciplinary gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Biadamantane
Reactant of Route 2
1,1'-Biadamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.